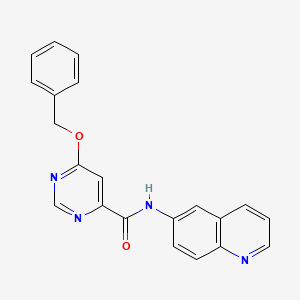

![molecular formula C10H10BrN5O B6426958 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide CAS No. 2097873-07-7](/img/structure/B6426958.png)

5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide” is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF produced the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Subsequent Suzuki cross-coupling reaction provided an efficient synthesis of 2,4,5-trisubstituted triazoles .Chemical Reactions Analysis

Triazoles undergo various chemical reactions. For instance, they can be synthesized via a three-component coupling reaction . They can also react with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . A subsequent Suzuki cross-coupling reaction can then provide an efficient synthesis of 2,4,5-trisubstituted triazoles .Scientific Research Applications

5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide has been studied for its potential applications in various scientific fields. It has been found to have potential applications in the fields of biochemistry and pharmacology, as it has been shown to be an effective inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. In addition, this compound has been studied for its potential therapeutic applications, as it has been found to possess anti-inflammatory, anti-diabetic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve its ability to interact with enzymes. This compound is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase, by binding to the active sites of these enzymes and blocking their activity. In addition, this compound is believed to interact with other proteins, such as G-protein coupled receptors, which may be responsible for its therapeutic effects.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been found to have a range of effects on the body, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, this compound has been found to have an effect on the nervous system, as it has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is its ability to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. This can be useful in experiments involving the inhibition of these enzymes. However, there are also a number of limitations to using this compound in laboratory experiments, such as the fact that it is not very soluble in water and has a low solubility in organic solvents.

Future Directions

The potential applications of 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide are vast, and there are a number of possible future directions for its research and development. One possible future direction is the development of new therapeutic agents based on this compound. Another possible future direction is the use of this compound as an inhibitor of enzymes in the development of new drugs. Additionally, this compound could be studied for its potential applications in the fields of agriculture and food science, as it may have potential applications in the production of food additives and preservatives. Finally, this compound could be studied for its potential applications in the development of new materials, such as polymers, due to its unique chemical structure.

Synthesis Methods

5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide can be synthesized through a number of different methods. One of the most commonly used methods is the reaction of pyridine-3-carboxylic acid with 2-(2H-1,2,3-triazol-2-yl)ethyl bromide in the presence of a base, such as sodium carbonate. The reaction is usually carried out at a temperature of between 50 and 60°C, and the reaction time is typically between 2 and 3 hours. The resulting product is a white solid that can be purified by recrystallization.

properties

IUPAC Name |

5-bromo-N-[2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c11-9-5-8(6-12-7-9)10(17)13-3-4-16-14-1-2-15-16/h1-2,5-7H,3-4H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTIHHCUDWCSAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426882.png)

![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426888.png)

![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6426890.png)

![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426891.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B6426903.png)

![(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B6426911.png)

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6426928.png)

![N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6426943.png)

![7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6426948.png)

![N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B6426953.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide](/img/structure/B6426974.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6426977.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426979.png)